3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol
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Overview
Description
3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and catalyst-free conditions makes the process more efficient and environmentally friendly, which is advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate for oxidative cyclization , and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield various triazolopyrimidine derivatives with different substituents .
Scientific Research Applications
3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various heterocyclic compounds.
Medicine: It has been investigated for its antimalarial activity and its ability to bind to HIV TAR RNA.
Industry: The compound is used in the development of new materials and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit dihydroorotate dehydrogenase by binding to its active site, thereby blocking the enzyme’s activity . This inhibition disrupts the pyrimidine biosynthesis pathway, which is crucial for the proliferation of certain pathogens.
Comparison with Similar Compounds
3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also contain a triazole ring fused to a pyridine ring and exhibit similar biological activities.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,7-dimethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6(12)11-5(2)9-10-7(11)8-4/h3H,1-2H3,(H,8,10) |
InChI Key |
UWDLQMHXJXYGEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=NNC2=N1)C |
Origin of Product |
United States |
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